2-Chloro-3-(7-chloroheptanoyl)pyridine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(7-chloroheptanoyl)pyridine” are not available, there are general methods for synthesizing pyridines . For example, addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields .Scientific Research Applications
Environmental Remediation
Research into the kinetics and mechanisms of photolytic and TiO2-photocatalytic degradation of pyridine derivatives has shown effective strategies for removing these compounds from wastewater. The study on substituted pyridines, including 2-chloropyridine, underlines the potential for photocatalytic processes to break down hazardous chemicals in ecosystems, achieving complete mineralization in certain conditions (Stapleton et al., 2010).
Coordination Chemistry
The synthesis and coordination chemistry of pyridine derivatives, such as 2,6-bis(pyrazolyl)pyridines, have been extensively studied for their applications in creating luminescent compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Organic Synthesis
The development of transition-metal-free methods for the regioselective alkylation and arylation of pyridines has opened new pathways in the synthesis of polyfunctional pyridines. This approach, leveraging BF3·OEt2 and Grignard or organozinc reagents, demonstrates a versatile technique for constructing complex pyridine structures without the need for metal catalysts (Chen et al., 2013).
Properties
IUPAC Name |
7-chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-8-4-2-1-3-7-11(16)10-6-5-9-15-12(10)14/h5-6,9H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWXJWMTRLEZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641811 | |
Record name | 7-Chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914203-38-6 | |
Record name | 7-Chloro-1-(2-chloropyridin-3-yl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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